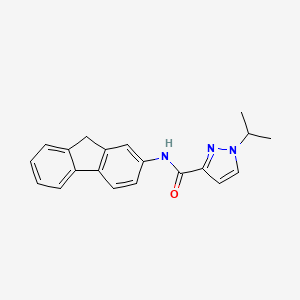![molecular formula C12H12FN3O2S B2492553 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-28-0](/img/structure/B2492553.png)
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is a compound that belongs to the sulfonamide family, which is known for its wide range of biological activities, including antibacterial and antifungal properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. The compound of interest is structurally related to other sulfonamides that have been synthesized and studied for their potential as antimicrobial and antitumor agents.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step reactions. For instance, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium with water as a solvent . Although the specific synthesis of this compound is not detailed in the provided papers, it is likely that a similar approach could be used, with the introduction of the 4-fluoro-3-methylphenyl group to the pyridine ring.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity. The structure is typically confirmed using techniques such as Ultra Violet (UV), Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR) . These techniques help elucidate the positions of substituents on the pyridine ring and the presence of the sulfonamide group, which are essential for the compound's activity.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, depending on their substituents. For example, the introduction of a 1,2,4-triazole substituent to the pyridine-3-sulfonamide scaffold has been shown to confer antifungal activity . The reactivity of the fluoro and methyl groups on the phenyl ring of this compound would also influence its chemical behavior and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The presence of a fluoro substituent could affect the compound's lipophilicity, potentially enhancing its ability to cross cell membranes .
Antibacterial and Antifungal Activity
Sulfonamide compounds have been extensively studied for their antibacterial and antifungal activities. The synthesized 2-(phenylsulfonyl)amino pyridine showed inhibition of bacterial growth in Staphylococcus aureus, Escherichia coli, and Salmonella typhi . Similarly, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides exhibited significant antifungal activity against various strains, including Candida albicans . These findings suggest that this compound could also possess antimicrobial properties, although specific studies would be required to confirm this.
Antitumor Activity
Sulfonamides have also been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries have shown activity in cell-based antitumor screens and some have progressed to clinical trials . The structure-activity relationship is key to understanding the antitumor mechanisms, which could be further explored for this compound.
Catalytic Activity
Sulfonamide compounds can also serve as catalysts in chemical reactions. For example, a fluorous (S) pyrrolidine sulfonamide was used as a promoter for highly enantioselective aldol reactions on water . This highlights the versatility of sulfonamide compounds and suggests potential catalytic applications for the compound of interest.
Scientific Research Applications
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds, including "2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide," are significant for their bacteriostatic properties and have been used to treat bacterial infections. Beyond their traditional use as antibiotics, these compounds have been explored for various therapeutic applications, including as inhibitors of enzymes like tyrosine kinase, human immunodeficiency virus protease-1 (HIV-1), and histone deacetylase 6. Their roles have expanded into treatments for conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease, demonstrating their versatility and ongoing importance in drug development (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
The environmental fate of sulfonamides and related compounds has been a subject of significant research. Studies on polyfluoroalkyl chemicals, which include sulfonamide derivatives, focus on their persistence, potential for bioaccumulation, and toxic effects on ecosystems. These compounds can degrade into perfluoroalkyl acids (PFAs) in the environment, raising concerns about their long-term impact. Research into microbial degradation pathways offers insights into mitigating their persistence in nature (Liu & Avendaño, 2013).
Analytical Chemistry and Environmental Monitoring
The development of analytical methods to detect and quantify sulfonamides and their derivatives in various matrices is crucial for environmental monitoring and understanding their biochemical mechanisms. These efforts aim to assess their distribution, concentration, and potential health risks in environmental samples and biota. The advancements in analytical techniques facilitate the detection of these compounds at lower concentrations, aiding in regulatory efforts and environmental protection (Qiu et al., 2009).
Future Directions
The future directions in the field of fluorinated pyridines, which are related compounds, involve the development of new agricultural products with improved physical, biological, and environmental properties . The interest towards the development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
2-(4-fluoro-3-methylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOXMMGKIHQOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)
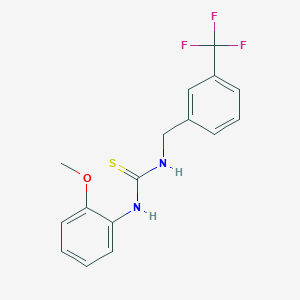
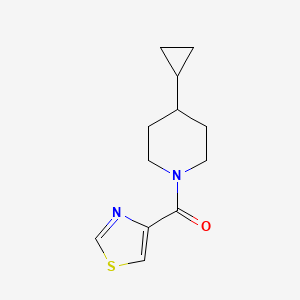
![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)
![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)
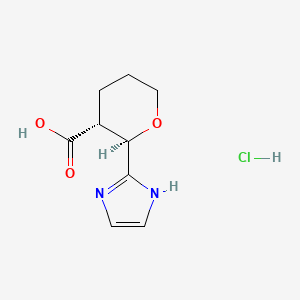

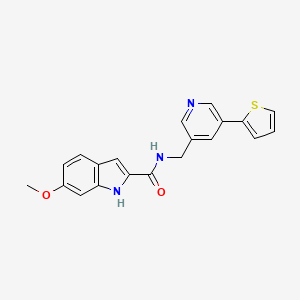
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)
